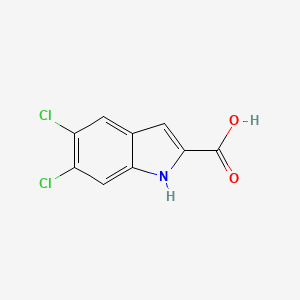

5,6-dichloro-1H-indole-2-carboxylic acid

Übersicht

Beschreibung

5,6-Dichloro-1H-indole-2-carboxylic acid is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions of the indole ring and a carboxylic acid group at the 2 position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-1H-indole-2-carboxylic acid typically involves the chlorination of indole-2-carboxylic acid. One common method is the reaction of indole-2-carboxylic acid with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 5 and 6 positions of the indole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Esterification and Decarboxylation

The carboxylic acid group readily undergoes esterification under acidic or basic conditions. For example:

-

Ester hydrolysis of ethyl 5,7-dichloro-1H-indole-2-carboxylate with NaOH in methanol/water at 60°C yields 5,6-dichloro-1H-indole-2-carboxylic acid in 64% yield .

-

Decarboxylation occurs under thermal or catalytic conditions, forming 5,6-dichloroindole derivatives.

| Substrate | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ethyl ester | NaOH, MeOH/H2O, 60°C | Carboxylic acid | 64% |

Electrophilic Substitution

The indole ring undergoes regioselective substitution due to electron-withdrawing chlorine atoms:

-

Vilsmeier–Haack formylation at the 3-position using N-methylformanilide and POCl3 produces 3-formyl derivatives .

-

Chlorination via Cl2 in acetic acid introduces additional chlorine atoms under controlled conditions.

Mannich Reactions

The indole NH participates in Mannich reactions to introduce morpholine or piperazine moieties:

-

Reaction with formaldehyde and morpholine yields 3-(morpholinomethyl)-substituted indoles .

-

These derivatives show enhanced solubility and bioactivity .

Cyclization Reactions

Key intermediates are generated through cyclization:

-

Triazinoindolones form via cyclization of carbohydrazides with methyl orthoformate (e.g., 6,8-dichloro triazino[4,5-a]indol-1(2H)-one) .

-

Pyridazinoindoles result from hydrazine-mediated cyclization .

Amide and Hydrazide Formation

The carboxylic acid reacts with amines or hydrazines:

-

Amidation using CDI (1,1'-carbonyldiimidazole) produces carboxamides (e.g., 4,6-dichloroindole-2-carboxamide) .

-

Hydrazides serve as precursors for triazoles and thiazolidinones .

Antiviral Activity

-

HIV-1 integrase inhibition : Indole-2-carboxylic acid derivatives with C3 long-chain substituents (e.g., compound 20a ) show IC50 values as low as 0.13 μM .

| Compound | C3 Substituent | IC50 (μM) |

|---|---|---|

| 20a | p-Trifluorophenyl | 0.13 |

| 17b | –CH=CH–NH– | 0.009 |

CysLT1 Receptor Antagonism

Antimicrobial and Anticonvulsant Activity

Synthetic Pathways

Industrial synthesis often employs continuous flow reactors for chlorination, ensuring high purity and scalability. Key steps include:

-

Diazotization of 3,5-dichloroaniline.

Structural Modifications and SAR

-

C3 substitutions (e.g., formyl, amine, or hydrophobic groups) enhance receptor binding .

-

C6 halogenation improves π-π stacking with biomolecular targets .

This compound’s versatility in electrophilic substitution, cyclization, and functional group interconversion underpins its utility in drug discovery, particularly for CNS and antiviral therapeutics .

Wissenschaftliche Forschungsanwendungen

HIV-1 Integrase Inhibitors

Recent studies have demonstrated that derivatives of indole-2-carboxylic acid, including 5,6-dichloro-1H-indole-2-carboxylic acid, can inhibit the activity of HIV-1 integrase, a crucial enzyme in the viral replication cycle.

- Mechanism of Action : The indole core and the carboxyl group of the compound chelate with magnesium ions within the active site of integrase, disrupting its function and thereby inhibiting viral replication. Structural optimizations have led to derivatives with significantly enhanced inhibitory effects. For instance, compound 20a exhibited an IC50 value of 0.13 μM against integrase, indicating potent antiviral activity .

| Compound | IC50 (μM) | Binding Interaction |

|---|---|---|

| Compound 3 | 12.41 | π-π stacking with dA21 |

| Compound 20a | 0.13 | Chelation with Mg²⁺ ions |

Broad-Spectrum Antiviral Potential

The structural features of indole-2-carboxylic acid derivatives suggest their potential as broad-spectrum antiviral agents. The introduction of halogenated groups has been shown to enhance binding interactions with viral components, thereby improving efficacy against various viruses beyond HIV .

Antiproliferative Activity

This compound has also been investigated for its antiproliferative properties against different cancer cell lines.

- Cell Line Studies : Compounds derived from indole-2-carboxylic acid demonstrated significant antiproliferative effects against breast cancer cells (MCF-7) and other cancer types. Notably, certain derivatives showed greater potency than doxorubicin, a standard chemotherapy drug .

| Compound | GI50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound 5d | 1.05 | MCF-7 |

| Compound 5e | 0.95 | A-549 |

| Doxorubicin | 1.10 | MCF-7 |

Case Study 1: Neuroprotection

Research involving animal models has indicated that derivatives like GV-196771 (related to indole compounds) exhibit neuroprotective effects by improving cognitive function and reducing oxidative stress markers.

Case Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines have shown that GV-196771 effectively inhibits cell growth and induces apoptosis at micromolar concentrations, particularly affecting the p53 signaling pathway.

Wirkmechanismus

The mechanism of action of 5,6-dichloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5,7-Dichloro-1H-indole-2-carboxylic acid

- 5,6-Dihydroxy-1H-indole-2-carboxylic acid

- 5-Chloro-1H-indole-2-carboxylic acid

Uniqueness

5,6-Dichloro-1H-indole-2-carboxylic acid is unique due to the specific positioning of chlorine atoms at the 5 and 6 positions of the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biologische Aktivität

5,6-Dichloro-1H-indole-2-carboxylic acid (DIC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent against viral infections and cancer. This article explores the biological activity of DIC, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

DIC functions primarily as an inhibitor of HIV-1 integrase, a crucial enzyme in the life cycle of the HIV virus. The compound has been shown to effectively inhibit the strand transfer activity of integrase, which is essential for the viral replication process.

- Binding Affinity : DIC binds with high affinity to the active site of integrase, where it chelates two magnesium ions (), disrupting the enzyme's function. This interaction is critical for its antiviral activity .

The biochemical profile of DIC indicates its involvement in various cellular processes:

- Cell Signaling : DIC modulates several cell signaling pathways, influencing gene expression and cellular metabolism. This modulation can lead to altered cell proliferation and apoptosis in cancer cells.

- Cytotoxicity : In laboratory studies, DIC has demonstrated cytotoxic effects against various cancer cell lines. The compound's effectiveness varies with dosage; at lower concentrations, it exhibits therapeutic properties such as tumor growth reduction .

Research Findings

Recent studies have provided significant insights into the biological activity and potential applications of DIC:

- Antiviral Activity : DIC derivatives have been identified as potent inhibitors of HIV-1 integrase. A study highlighted that a specific derivative exhibited an IC50 value of 0.13 μM, indicating strong inhibitory activity against integrase compared to other compounds tested .

- Antitumor Activity : Research has shown that DIC and its derivatives possess antiproliferative effects against various malignant cells. For instance, one study reported that certain indole derivatives exhibited IC50 values ranging from 0.33 to 10 μM against different cancer cell lines, demonstrating their potential as anticancer agents .

Case Study 1: HIV-1 Integrase Inhibition

A recent investigation focused on optimizing DIC derivatives for enhanced integrase inhibition. The study utilized molecular docking techniques to identify compounds with improved binding characteristics. The optimized derivative showed enhanced antiviral efficacy with an IC50 value significantly lower than that of the parent compound .

Case Study 2: Antitumor Efficacy

In another study assessing the cytotoxic effects of DIC on brain tumor cells, it was found that several indole derivatives exhibited notable antiproliferative activity. The results indicated that modifications at specific positions on the indole ring could enhance cytotoxicity against KNS42 cells, highlighting the importance of structural optimization in drug design .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

5,6-dichloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c10-5-1-4-2-8(9(13)14)12-7(4)3-6(5)11/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITVZRMNFBGRFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=CC(=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601274038 | |

| Record name | 5,6-Dichloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186392-94-9 | |

| Record name | 5,6-Dichloro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186392-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dichloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601274038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dichloro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.